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Compound of Interest

Compound Name:
2-(2-Methoxy-5-

methylphenyl)ethanamine

CAS No.: 46035-71-6

Cat. No.: B1608439

Get Quote

Introduction & Structural Basis
Rigorous structural validation of 2-(2-Methoxy-5-methylphenyl)ethanamine (CAS: N/A for

specific isomer, analogous to 2-methoxy-5-methylphenethylamine) is critical due to its

positional isomerism with other psychoactive phenethylamines (e.g., 2C-D analogs).[2] This

compound features a primary amine ethyl chain at position 1, a methoxy ether at position 2,

and a methyl group at position 5 of the phenyl ring.

Distinguishing this specific substitution pattern (1,2,5-trisubstituted benzene) from its isomers

(e.g., 2,4- or 2,3-substituted analogs) requires precise interpretation of aromatic coupling

constants in NMR and fingerprint regions in FTIR.

Target Molecule Specifications
IUPAC Name: 2-(2-Methoxy-5-methylphenyl)ethanamine[1][2]
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Molecular Formula: C

H

NO[2][3]

Molecular Weight: 165.23 g/mol [1][2]

Key Moieties: Primary Amine (–NH

), Methoxy (–OCH

), Aromatic Methyl (–CH

).

Methodology 1: FTIR Spectroscopy[2][4][5][6]
FTIR is the primary rapid-screening tool to confirm functional group integrity and differentiate

the free base from its salt forms (e.g., Hydrochloride).

Experimental Protocol
Sample Preparation:

Free Base (Oil): Use the Attenuated Total Reflectance (ATR) module.[1][2] Place 10 µL of the

neat oil directly onto the diamond crystal.[1]

HCl Salt (Solid): Prepare a KBr Pellet (1-2 mg sample ground with 100 mg dry KBr) or use

Diamond ATR with high pressure clamp.[1][2]

Instrument Parameters:

Range: 4000 – 400 cm

[2]

Resolution: 4 cm

Scans: 32 (minimum) to reduce signal-to-noise ratio.
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Background: Air (ATR) or Pure KBr pellet.[1][2]

Spectral Interpretation Guide
The following table outlines the diagnostic bands expected for the free base and HCl salt

forms.
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Functional
Group

Mode

Free Base
Frequency (cm

)

HCl Salt
Frequency (cm

)

Diagnostic
Note

Primary Amine N-H Stretch
3300–3400

(Doublet)
N/A

The "doublet"

(sym/asym)

confirms a

primary amine.[2]

Disappears in

salt form.[1][2]

Ammonium N-H Stretch N/A
2800–3200

(Broad)

Broad, strong

band obscuring

C-H region;

indicates salt

formation.[1]

Methoxy Ether C-O Stretch
1230–1260

(Asym)
1230–1260

Strong intensity.

[1][2] Key for 2-

methoxy

identification.

Methyl/Methylen

e
C-H Stretch 2850–2960 2850–2960

Sharp peaks

sitting on top of

ammonium

broadness in

salts.[1][2]

Aromatic Ring C=C Stretch 1450–1600 1450–1600

Multiple sharp

bands confirming

benzene ring.[1]

[2]

Substitution

Pattern

C-H Bending

(OOP)
800–860 800–860

1,2,5-substitution

typically shows

two bands

(isolated H vs

adjacent H).
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Critical Check: If the spectrum shows a broad band from 3500–2500 cm

but lacks the distinct N-H doublet at ~3350 cm

, your sample is likely the salt form or wet. Dry the sample or perform a basic

extraction to isolate the free base for confirmation.[1]

Methodology 2: NMR Spectroscopy ( H & C)
NMR provides the definitive structural proof, specifically resolving the regiochemistry of the

methyl and methoxy substituents.

Experimental Protocol
Solvent Selection:

CDCl

(Chloroform-d): Preferred for Free Base.[1][2] Allows observation of exchangeable –NH

protons (usually broad singlet ~1.5 ppm).[1][2]

DMSO-d

: Preferred for HCl Salts.[1][2] The acidic protons (–NH

) appear as a broad singlet at 8.0–8.5 ppm.[1][2]

Acquisition Parameters (400 MHz+ recommended):

Pulse Sequence: Standard 1D Proton (zg30).[1][2]

Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Scans (NS): 16 (1H), 1024 (13C).[2]
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Reference: TMS (0.00 ppm) or Residual Solvent (CDCl

7.26 ppm).[1][2]

Predicted Chemical Shifts & Assignment ( H NMR in
CDCl )
Based on substituent effects (Methoxy: ortho-shielding; Methyl: weak shielding) and 2-

methoxyphenethylamine analogs:
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Position Type
Shift (

ppm)
Multiplicity Integration

Coupling (

) /
Assignment
Logic

Ar-H Aromatic 6.6 – 6.9 Doublet (d) 1H

H-3 (Ortho to

OMe).[1][2]

Shielded by

OMe.[1][2]

Ar-H Aromatic 6.9 – 7.1
Doublet of

Doublets (dd)
1H

H-4.[1][2]

Coupled to H-

3 (ortho) and

H-6 (meta).

Ar-H Aromatic 6.9 – 7.1
Singlet (d,

small J)
1H

H-6.[1][2]

Isolated by C-

5 Methyl.[1]

[2] May show

weak meta

coupling.[1]

[2]

-OCH Methoxy 3.80 Singlet (s) 3H

Distinct sharp

singlet.[1][2]

Diagnostic for

2-position.

Ar-CH

-
Methylene 2.8 – 2.9 Triplet (t) 2H

Benzylic

protons.[1][2]

-CH

-N
Methylene 2.9 – 3.0 Triplet (t) 2H

Adjacent to

Nitrogen.[1]

[2]

Ar-CH Methyl 2.25 – 2.30 Singlet (s) 3H

Aromatic

methyl group.

[1][2]
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-NH Amine 1.3 – 2.0
Broad Singlet

(br s)
2H

Exchangeabl

e.[1][2] Shifts

with

concentration

/water.[1][2]

Structural Logic (Self-Validation):

Integration Ratio: The ratio of Aromatic : Methoxy : Methyl protons must be 3 : 3 : 3.[1][2]

Deviation suggests impurity.[1][2]

Coupling Verification: Look for the ortho-coupling (~8 Hz) between H-3 and H-4. H-6 should

appear as a singlet or a finely split doublet (meta-coupling ~1-2 Hz), confirming the 1,2,5-

substitution pattern. If you see two large doublets (8 Hz) and two doublets (8 Hz), you may

have a 1,4-disubstituted impurity.

Characterization Workflow
The following diagram illustrates the logical flow for characterizing the compound from

synthesis to purity assay.
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Crude Reaction Mixture
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1H & 13C NMR
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Data Validation:
1. Integration 3:3:3

2. Ortho-Coupling Check

Certified Reference Material

Click to download full resolution via product page

Figure 1: Step-by-step decision tree for the isolation and spectroscopic validation of

phenethylamine derivatives.
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Troubleshooting & Quality Control
Common Issues

Water Peak Interference: In CDCl

, water appears ~1.56 ppm, often overlapping with the amine protons.

Solution: Add a drop of Dngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

O.[1][2] The amine and water peaks will disappear (exchange) and merge into the HDO
peak (~4.8 ppm), confirming the assignment.

Carbonate Contamination: Primary amines absorb CO

from air to form carbamates.[1][2]

Detection: Look for an extra carbonyl peak in

C NMR (~158 ppm) or broad IR bands ~1650 cm

.[1][2]

Prevention:[1][2] Store free base under Nitrogen/Argon.[1][2] Characterize immediately or

convert to HCl salt.[1][2]

References
SWGDRUG. (2014).[1][2][4] Monograph: 2,5-Dimethoxy-4-methylamphetamine (2C-D).

Scientific Working Group for the Analysis of Seized Drugs.[1][2] [Link]

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary

for CID 135740, 2,5-Dimethoxy-4-methylphenethylamine. [Link]

JoVE. (2025). NMR Spectroscopy of Amines. Journal of Visualized Experiments. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://www.swgdrug.org/Monographs/2,5-dimethoxy-4-methylamphetamine.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://www.swgdrug.org/monographs.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methoxyethoxy_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxy-4-methylphenethylamine
https://www.jove.com/v/10237/nmr-spectroscopy-of-amines
https://www.benchchem.com/product/b1608439?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608439?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2,5-Dimethoxy-4-methylphenethylamine | C11H17NO2 | CID 135740 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2,5-Dimethoxyphenethylamine [webbook.nist.gov]

4. swgdrug.org [swgdrug.org]

To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 2-
(2-Methoxy-5-methylphenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608439/docs#application-note-spectroscopic-
characterization-of-2-2-methoxy-5-methylphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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